4-bromo-2-methylphenyl 4-nitrobenzoate

Catalog No.
S5884175
CAS No.
M.F
C14H10BrNO4
M. Wt
336.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-methylphenyl 4-nitrobenzoate

Product Name

4-bromo-2-methylphenyl 4-nitrobenzoate

IUPAC Name

(4-bromo-2-methylphenyl) 4-nitrobenzoate

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

InChI

InChI=1S/C14H10BrNO4/c1-9-8-11(15)4-7-13(9)20-14(17)10-2-5-12(6-3-10)16(18)19/h2-8H,1H3

InChI Key

ZJBMMOGPKTXPAV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 4-bromo-2-methylphenyl 4-nitrobenzoate is 334.97932 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-bromo-2-methylphenyl 4-nitrobenzoate is an organic compound with the chemical formula C14H10BrNO4C_{14}H_{10}BrNO_{4} and a molecular weight of approximately 336.14 g/mol. It is characterized by the presence of a bromine atom and a nitro group, which contribute to its chemical reactivity and potential biological activity. This compound appears as a yellow solid and is primarily utilized in organic synthesis due to its unique structural features that allow for various functionalization reactions .

The chemical reactivity of 4-bromo-2-methylphenyl 4-nitrobenzoate can be attributed to its electrophilic aromatic substitution capabilities, which are enhanced by the presence of the nitro group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Reduction: The nitro group can undergo reduction to form amino derivatives, which are valuable in pharmaceutical applications.
  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol .

The synthesis of 4-bromo-2-methylphenyl 4-nitrobenzoate typically involves several steps:

  • Bromination: Starting from 2-methylphenol, bromination is performed to introduce the bromine substituent at the para position.
  • Nitration: The resulting bromo compound is then nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the para position relative to the ester group.
  • Esterification: Finally, the compound is treated with benzoic acid or its derivative in the presence of an acid catalyst to form the ester linkage .

4-bromo-2-methylphenyl 4-nitrobenzoate finds applications primarily in:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new drugs targeting various diseases.
  • Chemical Research: Its unique structure makes it a subject of interest for studies in reactivity and mechanism exploration in organic chemistry .

Interaction studies involving 4-bromo-2-methylphenyl 4-nitrobenzoate may focus on its reactivity with biological macromolecules or other small molecules. Preliminary investigations could include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetic properties.
  • Metabolic Pathway Analysis: Evaluating how this compound is metabolized in biological systems could reveal potential toxicological effects or beneficial metabolic pathways .

Several compounds share structural similarities with 4-bromo-2-methylphenyl 4-nitrobenzoate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
Methyl 4-bromo-2-nitrobenzoateMethyl ester instead of phenylKnown for higher solubility in organic solvents
4-bromo-2-chlorophenyl 4-nitrobenzoateChlorine substituent instead of methylExhibits different reactivity patterns
2-Bromo-5-nitrophenyl acetateAcetate instead of benzoatePotentially different biological activities

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity. The unique combination of bromine and nitro groups in 4-bromo-2-methylphenyl 4-nitrobenzoate may confer distinct properties not found in its analogs .

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

334.97932 g/mol

Monoisotopic Mass

334.97932 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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